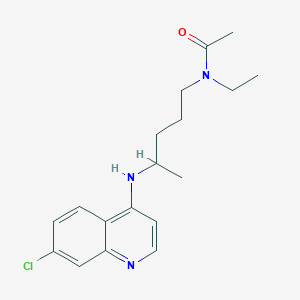

N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide

Description

Properties

IUPAC Name |

N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDLFXICTKRYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919497 | |

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91828-61-4 | |

| Record name | N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091828614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-acetyl Desethylchloroquine-d4 involves the incorporation of deuterium atoms into the N-acetyl Desethylchloroquine molecule. This process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the precursor molecule.

Acetylation: The acetylation of the deuterated intermediate to form the final product.

Industrial Production Methods: : Industrial production of N-acetyl Desethylchloroquine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: : N-acetyl Desethylchloroquine-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl Desethylchloroquine-d4 oxide, while reduction may produce N-acetyl Desethylchloroquine-d4 hydride .

Scientific Research Applications

N-acetyl Desethylchloroquine-d4 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of N-acetyl Desethylchloroquine.

Pharmacokinetics: Helps in studying the pharmacokinetic profiles of deuterated drugs.

Metabolite Studies: Assists in the identification and quantification of drug metabolites in biological samples.

Drug Development: Used in the development of new drugs by providing insights into the metabolic pathways and stability of deuterated compounds

Mechanism of Action

The mechanism of action of N-acetyl Desethylchloroquine-d4 involves its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the molecule help in distinguishing it from non-deuterated analogs, thereby improving the accuracy and precision of quantification .

Comparison with Similar Compounds

Mitochondrial ATP Inhibitors

Compound 17 (N-(4-((2,4-Dinitrophenyl)amino)pentyl)-N-ethylacetamide)

- Structural Differences: Replaces the 7-chloroquinoline group with a 2,4-dinitrophenyl ring.

- Functional Profile : Demonstrated potent mitochondrial ATP inhibition in a concentration-dependent manner, attributed to its alkylamine chain and acetamide group .

- Implications: The 7-chloroquinoline moiety in the target compound may enhance selectivity for specific biological targets (e.g., parasitic or mitochondrial enzymes) compared to the nitroaromatic system in Compound 15.

Antimalarial Quinoline Derivatives

Compound 14 (N-[1-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-2,2-dimethyl-6-methylsulfanyl-1,2,3,4-tetrahydropyridin-4-ylidene]pyrrolidine-1-ium iodide)

- Structural Differences : Incorporates a tetrahydropyridinium iodide group and methylsulfanyl substituent instead of the ethylacetamide-pentyl chain.

- Functional Profile : Exhibited antiplasmodial activity against Plasmodium falciparum (IC50: 0.12 μM) but showed cytotoxicity in L6 rat skeletal cells (IC50: 12.5 μM) .

- Comparison : The target compound’s ethylacetamide chain may reduce cytotoxicity compared to iodinated or sulfanyl-containing analogs, though direct data is needed.

Compound 16 (1-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-4-[[2-[(7-chloroquinolin-4-yl)amino]ethyl]amino]-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione)

- Structural Differences: Features a dihydropyridine-thione core with dual 7-chloroquinoline arms.

- Functional Profile : Higher antiplasmodial potency (IC50: 0.08 μM) but greater cytotoxicity (L6 IC50: 8.3 μM) .

- Implications: Simplifying the structure to a single quinoline-alkylacetamide system (as in the target compound) may balance efficacy and safety.

Neuropathy-Targeting Analogs

7-Bromo-5-chloroquinolin-ol and 3-Chloroquinoline-8-carboxylic Acid

- Structural Differences: Bromine or carboxylic acid substitutions on the quinoline ring vs. the target’s acetamide-pentyl chain.

- Functional Profile : Listed alongside the target compound in neuropathy patents, suggesting shared therapeutic pathways (e.g., ion channel modulation or mitochondrial support) .

- Comparison : The ethylacetamide chain may improve blood-brain barrier penetration compared to polar substituents like carboxylic acids.

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide, a compound derived from 7-chloroquinoline, has garnered attention due to its potential biological activities, particularly in the context of antimalarial properties. This article explores the biological activity of this compound through a review of existing literature, including case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 321.87 g/mol. The structure features a chloroquinoline moiety, which is known for its antimalarial properties, linked to an ethylacetamide group via a pentyl chain.

Antimalarial Activity

The primary biological activity associated with this compound is its antimalarial effect. Studies have shown that compounds containing the 7-chloroquinoline scaffold exhibit significant inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In Vitro Studies

- Inhibition of Plasmodium falciparum :

- Mechanism of Action :

- The mechanism by which this compound exerts its antimalarial effects includes interference with hemozoin formation, a critical process for the detoxification of heme in malaria parasites . Additionally, it has been shown to inhibit recombinant falcipain-2, an enzyme crucial for hemoglobin degradation in P. falciparum .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Component | Importance |

|---|---|

| Chloroquinoline | Essential for antimalarial activity |

| Pentyl Chain | Enhances lipophilicity and cellular uptake |

| Ethylacetamide | May contribute to binding interactions |

Case Studies

Several studies have focused on similar compounds derived from the 7-chloroquinoline framework:

- Egan et al. (2000) reported on various 7-chloroquinoline derivatives and their antimalarial activities, highlighting the importance of substituents on the quinoline ring.

- Rosenthal et al. (1996) demonstrated that modifications to the amino groups significantly affect the inhibitory potency against P. falciparum.

Comparative Activity

A comparative analysis of this compound with other known antimalarials reveals promising results:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| N-(4-((7-chloroquinolin-4-yl)... | 0.5 | Inhibits hemozoin formation |

| Chloroquine | 0.3 | Inhibits hemozoin formation |

| Artemisinin | 0.2 | Free radical generation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.